molecular formula C24H19N5O2S B2359728 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206993-08-9

4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2359728
CAS No.: 1206993-08-9
M. Wt: 441.51
InChI Key: BAXXTMCHZILUJG-UHFFFAOYSA-N
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Description

4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazole ring, a triazole ring, and phenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The final step involves coupling the thiazole and triazole intermediates with the appropriate phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
  • 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

The uniqueness of 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-30-18-11-7-16(8-12-18)21-15-32-24(26-21)22-23(25)29(28-27-22)17-9-13-20(14-10-17)31-19-5-3-2-4-6-19/h2-15H,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXXTMCHZILUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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